molecular formula C15H17N3O3S B13925294 4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]- CAS No. 918793-34-7

4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-

Cat. No.: B13925294
CAS No.: 918793-34-7
M. Wt: 319.4 g/mol
InChI Key: WYDYEMQZJDWYKG-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]- is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is known for its diverse biological activities and is used in various scientific research fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]- typically involves the reaction of 2-amino-4-thiazoleacetic acid with 4-(4-morpholinyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-thiazoleacetic acid: A related compound with similar structural features.

    4-Thiazolecarboxylic acid: Another thiazole derivative with distinct properties.

    2-Morpholino-4-thiazoleacetic acid: A compound with a similar morpholine group.

Uniqueness

4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

918793-34-7

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[2-(4-morpholin-4-ylanilino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C15H17N3O3S/c19-14(20)9-12-10-22-15(17-12)16-11-1-3-13(4-2-11)18-5-7-21-8-6-18/h1-4,10H,5-9H2,(H,16,17)(H,19,20)

InChI Key

WYDYEMQZJDWYKG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CS3)CC(=O)O

Origin of Product

United States

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